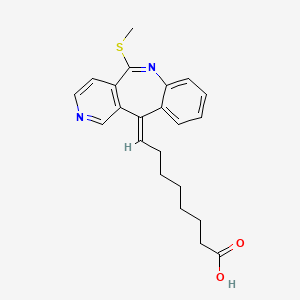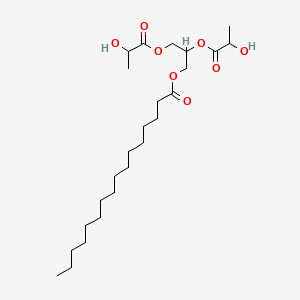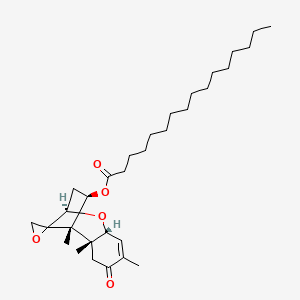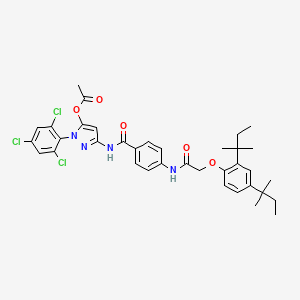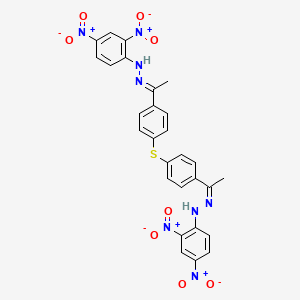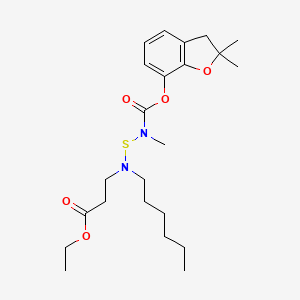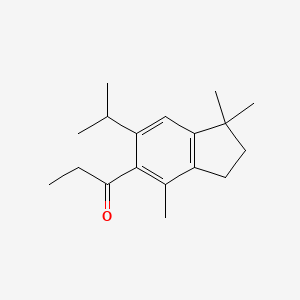
Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- is a chemical compound with the molecular formula C17H17NO2 It is a derivative of formamide, characterized by the presence of a phenylethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- typically involves the reaction of phenylethylamine with formic acid or its derivatives. One common method is the reaction of phenylethylamine with formic acid in the presence of a dehydrating agent, such as acetic anhydride, to yield the desired formamide derivative .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, coatings, and catalysts.
Mécanisme D'action
The mechanism of action of Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The phenylethyl group can interact with various receptors or enzymes, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide, N-(2-phenylethyl)-: Similar structure but lacks the oxo group.
N-phenacylformamide: Contains a phenacyl group instead of a phenylethyl group.
Ethyl 2-oxo-4-phenylbutyrate: Similar functional groups but different overall structure.
Uniqueness
Formamide, N-(2-oxo-2-(4-(2-phenylethyl)phenyl)ethyl)- is unique due to the presence of both the phenylethyl and oxo groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
126150-86-5 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-[2-oxo-2-[4-(2-phenylethyl)phenyl]ethyl]formamide |
InChI |
InChI=1S/C17H17NO2/c19-13-18-12-17(20)16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11,13H,6-7,12H2,(H,18,19) |
Clé InChI |
IONVEHAEGDIFRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


